Product packaging for Astilbic acid(Cat. No.:)

Astilbic acid

Cat. No.: B1253169
M. Wt: 472.7 g/mol
InChI Key: LUJTWDWEYNWTBP-USPQCQLHSA-N
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Description

Significance of Natural Products in Biomedical Research

Natural products, derived from a wide array of living organisms including plants, animals, and microorganisms, have historically served as a cornerstone in the discovery and development of therapeutic agents. The intricate chemical structures and diverse biological activities inherent in natural compounds provide a rich source of lead molecules for addressing various health challenges researchgate.netmdpi.com. The exploration of natural products has significantly contributed to the pharmaceutical landscape, with a substantial percentage of approved drugs tracing their origins to natural sources or being inspired by their structures scirp.org. This enduring importance stems from their unique pharmacophores, stereochemistry, and complexity, which offer advantages in targeting disease pathways, overcoming drug resistance, and modulating biological interactions researchgate.net. Modern advancements in analytical and computational techniques, such as bioinformatics and data mining, further enhance the ability to identify and evaluate the potential biomedical applications of natural products researchgate.net.

Overview of Pentacyclic Triterpenoids in Pharmaceutical Science

Pentacyclic triterpenoids represent a significant class of natural products characterized by their five-ring structure. These compounds are widely distributed in the plant kingdom, found in various parts such as stems, leaves, bark, and fruit peels ekb.egresearchgate.netmdpi.com. Pentacyclic triterpenoids exhibit a broad spectrum of pharmacological activities, which has garnered considerable interest in pharmaceutical science ekb.egresearchgate.netmdpi.comresearchgate.net. Research has demonstrated their potential in areas including anti-inflammatory, anticancer, antidiabetic, neuroprotective, hepatoprotective, and antimicrobial applications ekb.egresearchgate.netresearchgate.net. Their diverse biological effects are often mediated through the modulation of important signaling pathways researchgate.netthieme-connect.com. Specific examples of pentacyclic triterpenoids that have been the subject of extensive research include oleanolic acid, ursolic acid, betulinic acid, and lupeol, among others researchgate.netnih.gov. These compounds and their derivatives are increasingly being explored for their therapeutic potential and as key components for the development of novel multi-targeted bioactive agents ekb.egresearchgate.net.

Academic Context of Astilbic Acid Research

This compound is a naturally occurring compound that falls within the class of pentacyclic triterpenoids. Its presence in certain medicinal plants has led to academic investigations into its chemical properties and potential biological activities.

Historical Context of Initial Isolation and Preliminary Investigations

This compound was isolated from the roots of Astilbe Thunbergii var. congesta (Saxifragaceae). The structure of this compound was established as 3β, 6β-dihydroxyolean-12-en-27-oic acid based on chemical and physicochemical evidence capes.gov.brjst.go.jp. It has also been isolated from Astilbe chinensis, a traditional Chinese medicinal herb researchgate.netjst.go.jpamegroups.cn. Early investigations into Astilbe chinensis indicated its traditional use for various ailments, including cold, headache, fever, and cough amegroups.cn. This historical ethnomedical use often provides the impetus for the phytochemical investigation and isolation of bioactive compounds like this compound.

Current Research Trajectories and Academic Interest

Current academic research on this compound focuses on elucidating its pharmacological properties and underlying mechanisms of action. Studies have explored its potential anti-inflammatory and analgesic activities. Research has shown that this compound can inhibit 5-lipoxygenase (5-LOX)-dependent leukotriene C4 (LTC4) generation in bone marrow-derived mast cells in a concentration-dependent manner researchgate.netjst.go.jpnih.gov. Furthermore, in animal models, this compound has demonstrated inhibitory effects on passive cutaneous anaphylaxis reactions and acetic acid-induced writhing, suggesting both anti-inflammatory and analgesic potential researchgate.netjst.go.jpnih.gov.

Detailed research findings include the determination of the half-maximal inhibitory concentration (IC50) of this compound against 5-LOX-dependent LTC4 generation. researchgate.netjst.go.jpnih.gov. Studies have also investigated its effects on cell proliferation and apoptosis in certain cancer cell lines, indicating potential antitumor activity by influencing pathways such as Bcl-2 and Bax expression and activating caspase-3 amegroups.cn. The academic interest in this compound continues to evolve, exploring its interactions with various molecular targets and its potential therapeutic applications, particularly in inflammation and cancer research.

Here is a summary of some research findings:

ActivityModel/AssayKey FindingReference
Anti-inflammatory5-LOX-dependent LTC4 generation (mast cells)Inhibited with an IC50 of 2.1 µM. researchgate.netjst.go.jpnih.gov
Anti-inflammatoryRat passive cutaneous anaphylaxis (PCA)Dose-dependent inhibition. researchgate.netjst.go.jpnih.gov
AnalgesicMouse acetic acid-induced writhing47-62% inhibition at 0.4-50 mg/kg (oral). Aspirin (B1665792) (200 mg/kg) showed 62% inhibition. researchgate.netjst.go.jpnih.gov
AntitumorHuman colorectal carcinoma COLO 205 cellsInhibited proliferation (IC50 61.56 ± 0.34 µmol/L at 96 h) and induced apoptosis. amegroups.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O4 B1253169 Astilbic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(4aR,6aR,6aR,6bR,8R,8aR,10S,12aR,14bR)-8,10-dihydroxy-2,2,4a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-6a-carboxylic acid

InChI

InChI=1S/C30H48O4/c1-25(2)12-13-27(5)14-15-30(24(33)34)18(19(27)16-25)8-9-21-28(6)11-10-22(32)26(3,4)23(28)20(31)17-29(21,30)7/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20+,21+,22-,23-,27+,28+,29+,30+/m0/s1

InChI Key

LUJTWDWEYNWTBP-USPQCQLHSA-N

Isomeric SMILES

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)[C@@H]1CC(CC2)(C)C)C(=O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)C2C1)C(=O)O)C)C

Synonyms

3beta,6beta-dihydroxyolean-12-en-27-oic acid
astilbic acid

Origin of Product

United States

Natural Occurrence and Source Characterization of Astilbic Acid

Plant Sources and Botanical Classification

Astilbic acid's presence has been notably documented in two specific Astilbe species: Astilbe chinensis and Astilbe Thunbergii var. congesta. Both belong to the Saxifragaceae family. amegroups.cnwikipedia.orgcapes.gov.br

Astilbe chinensis (Maxim) Franch et Savat: Rhizome Constituents

Astilbe chinensis, also known by common names such as false goat's beard or Chinese astilbe, is a well-established source of this compound. amegroups.cnwikipedia.org The compound is primarily isolated from the rhizomes of this plant. amegroups.cn

Studies investigating the chemical constituents of Astilbe chinensis rhizomes have identified this compound alongside numerous other compounds. For instance, one study isolated this compound (identified as 3β, 6β-dihydroxyolean-12-en-27-oic acid) along with 11 other known compounds from the rhizome. tandfonline.comresearchgate.net Other constituents found in the rhizome include bergenin, 11-O-galloylbergenin, 4-O-galloylbergenin, and catechin. nih.gov this compound has been noted as an active component from the rhizomes of Astilbe chinensis. amegroups.cn

The isolation process often involves techniques such as column chromatography and spectral analysis (UV, IR, MS, 1H-NMR, 13C-NMR, and 2D-NMR) to identify the structures of the compounds present in the rhizome extract. tandfonline.comnih.gov

Here is a table summarizing some of the constituents found in Astilbe chinensis rhizomes:

Compound NameCompound TypeReference
This compoundPentacyclic triterpenoid (B12794562) amegroups.cntandfonline.com
BergeninBenzopyran tandfonline.comnih.gov
11-O-galloylbergeninBenzopyran tandfonline.comnih.gov
4-O-galloylbergeninBenzopyran nih.gov
CatechinFlavonoid nih.gov
11-O-(3'-O-methylgalloyl)-bergeninBenzopyran tandfonline.com
DaucosterolSterol glucoside tandfonline.com
3-hydroxyolean-12-en-27-oic acidTriterpenoid tandfonline.com
2-hydroxyphenylacetic acidPhenylacetic acid tandfonline.com
11-O-(4-hydroxybenzoyl)bergeninBenzopyran tandfonline.com
3β-acetoxyolean-12-en-27-oic acidTriterpenoid tandfonline.com
3,5,7-trihydroxychromone 3-O-α-L-rhamnopyranosideFlavonoid glycoside tandfonline.com
β-sitosterolPhytosterol tandfonline.com

Astilbe Thunbergii MIQUEL var. congests H. BOISSIEU: Root Constituents

This compound has also been isolated from the roots of Astilbe Thunbergii MIQUEL var. congesta H. BOISSIEU. capes.gov.br This variety is botanically classified under the species Astilbe thunbergii. kew.orgwfoplantlist.org Early research specifically identified this compound (3β, 6β-dihydroxyolean-12-en-27-oic acid) from the roots of this plant. capes.gov.br Another compound isolated from the roots of this variety is β-peltoboykinolic acid. capes.gov.br

Geographic Distribution and Ecological Relevance of Producing Plants

The Astilbe genus, including the species that produce this compound, is native to mountain ravines and woodlands in Asia and North America. wikipedia.org

Astilbe chinensis has a native range extending from the Russian Far East to China and Southern Japan (Tsushima). kew.org It is a perennial herb found at altitudes between 400 and 3600 meters. wikipedia.org Its typical habitat includes shaded streams and rivers, as well as the margins of damp, open broadleaf forests. wikipedia.org Astilbe chinensis is adapted to shade and requires moist, well-drained soil, although it shows more tolerance to drought and direct sunlight compared to some other Astilbe species. mortonarb.orgamericanmeadows.com It is often found in rich garden soil that remains reliably moist. theferns.info

Astilbe thunbergii is native to Japan, specifically South Central and Southern Honshu, and Shikoku. kew.org It grows primarily in the temperate biome. kew.org The variety Astilbe thunbergii var. congesta is native to the Kuril Islands and Japan (Hokkaido, Northern and Central Honshu). kew.org These plants are often found in moist ground beside woodland streams or at mountain forest edges. phoenixperennials.combiglobe.ne.jp They thrive in partial shade and require a nutritious, humus-rich soil. hethoefblad.nl

The ecological relevance of these plants lies in their adaptation to moist, shady environments. They are often found in riparian zones and woodlands, contributing to the biodiversity of these habitats. wikipedia.orgphoenixperennials.com Their tough, woody rootstocks are characteristic of the genus. wikibooks.org

Chemical Structure and Elucidation of Astilbic Acid

Systematic Nomenclature and Core Triterpenoid (B12794562) Scaffold

The systematic nomenclature of a chemical compound provides a standardized way to describe its structure based on established rules. Astilbic acid's structure is rooted in a fundamental triterpenoid framework.

3β,6β-dihydroxyolean-12-en-27-oic acid

This compound is systematically named as 3β,6β-dihydroxyolean-12-en-27-oic acid. This name precisely describes the key features of its chemical structure. The term "olean-12-en" indicates a 30-carbon skeleton with a double bond located at the C-12 position within the ring system. The "dihydroxy" prefix signifies the presence of two hydroxyl (-OH) groups, and their positions are specified as C-3 and C-6. The "β" (beta) designation for both hydroxyl groups indicates their stereochemical orientation, meaning they are positioned on the same side of the ring system relative to a reference plane. Finally, "27-oic acid" denotes a carboxylic acid (-COOH) functional group attached to the C-27 position of the triterpenoid scaffold. jst.go.jpresearchgate.netjst.go.jpnih.govcapes.gov.brnih.gov

Oleanane (B1240867) Type Triterpenoid Framework

This compound belongs to the oleanane type of triterpenoids. Triterpenoids are a large class of natural products composed of six isoprene (B109036) units, typically resulting in a C30 skeleton. nih.gov The oleanane framework is a specific arrangement of five six-membered rings (pentacyclic) characteristic of many triterpenes. nih.govlipidmaps.org This core structure consists of rings labeled A, B, C, D, and E. The numbering of the carbons in the oleanane skeleton is standardized, which allows for the systematic naming and identification of substituents like the hydroxyl and carboxylic acid groups found in this compound.

Advanced Spectroscopic and Spectrometric Techniques for Structural Assignment

The definitive assignment of this compound's structure, including the positions and stereochemistry of its functional groups and the location of the double bond, has been achieved through the application of advanced spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular composition, connectivity, and three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the carbon-carbon and carbon-hydrogen framework of organic molecules and to establish the stereochemical relationships between atoms. By analyzing the chemical shifts, splitting patterns (multiplicity), and coupling constants in the 1H NMR and 13C NMR spectra, researchers can deduce the types of hydrogen and carbon atoms present, their electronic environments, and their connectivity within the molecule. researchgate.netdergipark.org.trhmdb.cabmrb.iochemicalbook.com Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide crucial through-bond and through-space correlation information, allowing for the complete mapping of the carbon skeleton and the assignment of protons to their respective carbons. The chemical shifts of protons and carbons attached to carbons bearing hydroxyl groups or the carboxylic acid group are particularly informative for locating these functionalities. The coupling constants observed in the 1H NMR spectrum provide insights into the dihedral angles between neighboring protons, which helps in determining the relative stereochemistry of chiral centers, such as those at C-3 and C-6, confirming their β orientation.

While specific, detailed NMR data for this compound were not extensively found in the immediate search results, the general application of NMR in triterpene structure elucidation, as described in the literature, confirms its essential role in assigning the connectivity and stereochemistry of compounds like this compound. jst.go.jpresearchgate.netd-nb.info

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. Different functional groups absorb infrared light at characteristic frequencies, resulting in distinctive peaks in the IR spectrum. researchgate.netresearchgate.net For this compound, IR spectroscopy would provide evidence for the presence of key functional groups. A strong absorption band around 1690-1760 cm⁻¹ would indicate the presence of the carboxylic acid carbonyl group (C=O). Absorption bands in the region of 3200-3600 cm⁻¹ would correspond to the stretching vibrations of the hydroxyl (-OH) groups. The presence of the C=C double bond in the olean-12-en system would typically be indicated by a weaker absorption band around 1620-1680 cm⁻¹ and potentially a C-H stretching band above 3000 cm⁻¹. Analysis of these characteristic absorption frequencies in the IR spectrum of this compound supports the presence of the carboxylic acid and hydroxyl functionalities, as well as the double bond, corroborating the structural information obtained from other spectroscopic methods. nist.gov

Table 1: Spectroscopic Techniques and Their Contribution to this compound Structure Elucidation

Spectroscopic TechniqueInformation ProvidedContribution to this compound Structure Elucidation
Nuclear Magnetic Resonance (NMR)Connectivity of atoms, types of protons and carbons, stereochemistry.Confirms carbon skeleton, positions of hydroxyl and carboxylic acid groups, location of double bond, and β-stereochemistry of hydroxyls.
Mass Spectrometry (MS)Molecular weight, elemental composition, fragmentation pattern.Determines molecular formula (C30H48O4) and provides fragment ions supporting structural features.
Infrared (IR) SpectroscopyIdentification of functional groups.Confirms the presence of hydroxyl groups, carboxylic acid, and the C=C double bond.

Table 2: Reported Molecular Formula and Mass of this compound

PropertyValue
Molecular FormulaC30H48O4
Molecular Mass (M)472

X-ray Crystallography (if applicable for definitive structure)

X-ray crystallography is a powerful experimental technique used to determine the atomic and molecular structure of a crystalline solid. wikipedia.orgdiamond.ac.uk By analyzing the diffraction pattern produced when a beam of X-rays interacts with a crystal, crystallographers can generate a three-dimensional map of the electron density within the crystal, thereby revealing the precise positions of atoms and their chemical bonds. wikipedia.orgdiamond.ac.ukutoronto.ca This method is considered definitive for establishing the solid-state structure of a molecule. diamond.ac.uk

While spectroscopic and chemical methods provide substantial evidence for the structure of this compound, a search for information specifically detailing the use of X-ray crystallography for the definitive structure elucidation of this compound in the provided search results did not yield specific studies confirming its crystal structure by this method. amegroups.cnjst.go.jpresearchgate.netjst.go.jpresearchgate.netscispace.comnih.govscispace.comnih.govnih.govgrafiati.com However, X-ray crystallography is a standard technique in natural product chemistry for confirming complex structures, particularly for triterpenoids and other natural compounds when suitable crystals can be obtained. nih.govdiamond.ac.uk The absence of a specific mention in the provided snippets does not definitively rule out the existence of such studies, but based on the available information, the primary methods highlighted for this compound's structure elucidation are spectroscopic and chemical correlation. jst.go.jpjst.go.jpresearchgate.net

Data Tables

Based on the provided information focusing on structure and elucidation, a data table summarizing key characteristics can be presented:

PropertyValueSource
Chemical FormulaC₃₀H₄₈O₄ amegroups.cn
Molecular Weight472 amegroups.cn
Compound TypePentacyclic Triterpenoid (Oleanane-type) amegroups.cnjst.go.jpnih.gov
IUPAC Name (Partial)3β, 6β-dihydroxyolean-12-en-27-oic acid amegroups.cnjst.go.jpresearchgate.netjst.go.jp
Isolated fromAstilbe chinensis, Astilbe Thunbergii var. congesta amegroups.cnjst.go.jp

Detailed Research Findings (Related to Structure Elucidation)

Research findings related to the structure elucidation of this compound indicate its identity as a pentacyclic triterpenoid with a specific arrangement of hydroxyl and carboxylic acid groups on an oleanane skeleton. amegroups.cnjst.go.jpresearchgate.netjst.go.jp Studies have established its core structure through analysis of spectroscopic data, such as NMR and MS, which provide characteristic signals corresponding to the different protons and carbons in the molecule and its fragmentation pattern. nih.govjst.go.jpresearchgate.netijper.org Chemical correlation experiments, where this compound was chemically modified and compared to known compounds, further supported the proposed structure, specifically confirming the relationship between this compound and other olean-12-en-27-oic acid derivatives. jst.go.jpscispace.com The defined structure as 3β, 6β-dihydroxyolean-12-en-27-oic acid is consistently reported across multiple sources. amegroups.cnjst.go.jpresearchgate.netjst.go.jp

Biosynthetic Considerations of Astilbic Acid

Proposed Pathways for Pentacyclic Triterpenoid (B12794562) Biosynthesis

The foundational building blocks for triterpenoids are the five-carbon (C5) units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These universal precursors are synthesized through two distinct cytosolic and plastid-localized pathways. nih.govrsc.orgresearchgate.net

Isoprenoid Pathway Precursors (e.g., Mevalonate (B85504) Pathway, MEP Pathway)

In plants, IPP and DMAPP are generated via two separate pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govrsc.org The MVA pathway operates in the cytoplasm and endoplasmic reticulum, producing precursors for sesquiterpenes (C15) and triterpenes (C30). rsc.orgscielo.br The MEP pathway is localized in plastids and is responsible for the synthesis of precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). rsc.org While the MVA pathway is found in eukaryotes, archaea, and some bacteria, the MEP pathway is present in many bacteria, apicomplexan protozoa, and plant plastids. rsc.orgresearchgate.netjapsonline.com

The biosynthesis of triterpenoids, which are C30 compounds, primarily utilizes precursors derived from the MVA pathway. nih.govscielo.br Two molecules of farnesyl diphosphate (FPP), a C15 molecule derived from the condensation of IPP and DMAPP units, are joined head-to-head to form the C30 precursor squalene (B77637). nih.govpnas.org

Cyclization Mechanisms of Squalene Epoxide

Squalene serves as the direct precursor for 3-deoxytriterpenes, while 3-hydroxytriterpenes, including pentacyclic triterpenoids like Astilbic acid, are derived from the cyclization of 2,3-oxidosqualene (B107256). nih.gov Squalene is converted to 2,3-oxidosqualene by the enzyme squalene epoxidase (SQE). nih.govoup.comnih.gov This epoxidation step is considered a rate-limiting step in the pathway. nih.gov

The cyclization of 2,3-oxidosqualene is a critical step that generates the diverse array of triterpene skeletons. This complex process is catalyzed by oxidosqualene cyclases (OSCs), also known as triterpene synthases. ontosight.airsc.orgpnas.orgresearchgate.net The cyclization is initiated by the acid-catalyzed opening of the epoxide ring of 2,3-oxidosqualene, triggering a cascade of carbocation rearrangements, including methyl and hydride shifts. oup.com The specific folding of the squalene epoxide molecule within the active site of the OSC and the subsequent controlled rearrangements determine the final cyclic structure. oup.comchemistryviews.org Different OSCs can produce various triterpene skeletons depending on their structure and catalytic mechanism. ontosight.aitandfonline.com

Enzymatic Machinery and Genetic Basis

The biosynthesis of pentacyclic triterpenoids is orchestrated by a suite of enzymes, each catalyzing specific steps in the pathway.

Triterpene Synthases and Associated Enzymes

Triterpene synthases (OSCs) are key enzymes responsible for the cyclization of 2,3-oxidosqualene into the core cyclic structures of triterpenoids. ontosight.airsc.orgpnas.orgresearchgate.net These enzymes are crucial for generating the skeletal diversity observed in triterpenoids. researchgate.net The mechanism of triterpene cyclization catalyzed by OSCs is complex and involves epoxide-triggered cationic rearrangement cascades. pnas.orgacs.orgnih.govnih.govacs.org

Enzymes involved in the upstream isoprenoid pathways, such as those in the MVA and MEP pathways, are also essential for providing the squalene precursor. nih.govrsc.org Squalene synthase (SQS) catalyzes the head-to-head condensation of two molecules of FPP to form squalene. nih.govpnas.orgtandfonline.com Squalene epoxidase (SQE) then catalyzes the epoxidation of squalene to 2,3-oxidosqualene. nih.govoup.comnih.gov

Post-Cyclization Modification Enzymes (e.g., Hydroxylases, Oxidases)

Following the initial cyclization of 2,3-oxidosqualene by OSCs, the resulting triterpene scaffolds can undergo further modifications catalyzed by various enzymes. These post-cyclization modifications contribute significantly to the structural diversity and biological activity of triterpenoids. rsc.orgresearchgate.netacs.orgnih.govnih.govacs.org

Key enzymes involved in post-cyclization modifications include cytochrome P450 monooxygenases (CYP450s) and glycosyltransferases (GTs). rsc.orgresearchgate.net CYP450s are often involved in hydroxylation and oxidation reactions, introducing hydroxyl or carboxyl groups at various positions on the triterpene skeleton. rsc.orgresearchgate.net Glycosyltransferases can attach sugar moieties to the triterpene backbone, forming triterpenoid saponins (B1172615). scielo.brrsc.org While the initial cyclized skeleton is often considered stable, recent research has indicated the existence of post-cyclization skeletal rearrangement enzymes in some plant species, further expanding the structural diversity. acs.orgnih.govnih.govacs.org

Research Gaps in this compound Biosynthesis Elucidation

While the general pathways for pentacyclic triterpenoid biosynthesis are relatively well-understood, specific details regarding the complete biosynthetic pathway leading precisely to this compound are not extensively detailed in the provided search results. The literature describes the common steps involving isoprenoid precursors, squalene, squalene epoxide, and the action of oxidosqualene cyclases and post-cyclization modification enzymes for pentacyclic triterpenoids in general. nih.govontosight.airsc.orgresearchgate.net However, identifying the specific OSC responsible for forming the core skeleton of this compound and the precise sequence of post-cyclization modifications (e.g., specific hydroxylations, oxidations, and the formation of the carboxyl group characteristic of this compound) requires further dedicated research. The provided information focuses on the broader mechanisms of triterpenoid biosynthesis rather than the specific enzymatic steps and genes involved in the synthesis of this compound itself. There is a notable lack of specific data distinguishing the biosynthesis of this compound from that of other pentacyclic triterpenoids or unrelated compounds like Ascorbic acid.

Chemical Synthesis and Analogues of Astilbic Acid

Total Synthesis Approaches to Oleanane (B1240867) Triterpenoids

Total synthesis of pentacyclic triterpenoids, including the oleanane skeleton found in Astilbic acid, represents a significant challenge due to their intricate polycyclic structure, multiple stereocenters, and varied functional groups. While specific total synthesis routes for this compound were not detailed in the search results, the general strategies developed for other oleanane triterpenoids provide a framework for understanding potential approaches.

Strategic Disconnections and Retrosynthetic Analysis

Retrosynthetic analysis of the oleanane skeleton typically involves strategic disconnections aimed at simplifying the complex ring system into more manageable acyclic or simpler cyclic precursors. Given the pentacyclic structure (composed of rings A, B, C, D, and E), disconnections might target the bonds between these rings. For oleanane triterpenoids, the biosynthesis originates from the cyclization of 2,3-oxidosqualene (B107256), catalyzed by oxidosqualene cyclases, which establishes multiple asymmetric centers in a single biotransformation. researchgate.netnih.gov Total synthesis approaches often aim to mimic or strategically construct these ring systems and stereocenters through a series of controlled reactions. Retrosynthetic strategies could involve disconnecting bonds in the D or E rings, or between the C and D rings, to arrive at less complex intermediates that can be synthesized more readily.

Key Synthetic Transformations and Intermediate Compounds

Total synthesis of oleanane triterpenoids involves a sequence of key synthetic transformations to construct the polycyclic framework and introduce the necessary functional groups with correct stereochemistry. Common transformations include various cyclization reactions to form the rings, oxidation reactions to introduce hydroxyl and carboxyl groups, and reactions to establish double bonds. For example, the construction of the C-ring enone moiety has been a key step in the synthesis of certain synthetic oleanane triterpenoids derived from oleanolic acid. researchgate.net This involved epoxidation followed by acid-mediated epoxide rearrangement, and subsequent bromination/dehydrobromination. researchgate.net Intermediate compounds would include various polycyclic structures with differing oxidation states and functional group patterns, gradually building towards the target oleanane skeleton.

Stereoselective and Regioselective Methodologies

Achieving high stereoselectivity and regioselectivity is paramount in the total synthesis of complex triterpenoids like this compound, which possesses numerous chiral centers and potentially reactive sites. Stereoselective transformations are crucial for establishing the correct configuration at each stereocenter, such as the hydroxyl groups at positions 3 and 16 and the configuration of the carboxyl group at position 28 in this compound. Regioselectivity is essential to ensure that reactions occur at the desired positions on the complex molecular scaffold, avoiding unwanted side products. Methodologies employed can include the use of specific catalysts, controlled reaction conditions, and the strategic use of protecting groups to direct reactivity. Stereoselective epoxidation of triterpenic allylic alcohols and stereoselective glycosylation of triterpene hydroxyl groups are examples of such controlled transformations in triterpenoid (B12794562) synthesis.

Semi-Synthetic Derivatization of this compound

Given that this compound can be isolated from natural sources like Astilbe chinensis, semi-synthetic approaches starting from the natural product or readily available related oleanane triterpenoids (such as oleanolic acid or hederagenin) offer an alternative route to obtain analogues and prodrugs. researchgate.net Semi-synthesis involves chemically modifying the existing functional groups or introducing new ones onto the triterpenoid scaffold.

Chemical Modification Strategies for Functional Group Diversification

This compound contains hydroxyl groups at positions 3 and 16, and a carboxyl group at position 28. These functional groups provide key handles for chemical modification. Strategies for functional group diversification can include esterification or amidation of the carboxyl group, acylation or glycosylation of the hydroxyl groups, and oxidation or reduction reactions to alter the oxidation state of existing functionalities. For instance, regioselective esterification of the C-28 carboxylic acid and acylation of the C-3 hydroxyl group have been reported for oleanolic acid. researchgate.net The rigid scaffold of oleanane triterpenoids, however, can limit the reactivity of certain positions, such as the neopentyl-type carbons, to nucleophilic attack. researchgate.net More advanced strategies may involve C-H functionalization to introduce new groups at previously unactivated positions.

Synthesis of this compound Analogues and Prodrugs

The synthesis of this compound analogues and prodrugs aims to modify the parent structure to potentially improve its properties, such as solubility, bioavailability, or targeted delivery. Analogues can be synthesized by altering the functional groups, introducing new substituents, or modifying the ring system. For example, semi-synthetic oleanane triterpenoids with modified A and C rings have been synthesized from oleanolic acid, leading to compounds with altered biological activities. researchgate.net The C-28 carboxyl group and C-3 hydroxyl group are common sites for derivatization to create analogues with varied properties. Prodrugs of carboxylic acids or alcohols can be synthesized by masking these functional groups with labile linkages that can be cleaved in vivo to release the parent drug. While specific examples for this compound prodrugs were not found, general strategies for creating prodrugs of carboxylic acids or hydroxyl-containing compounds could be applied, such as forming esters or amides. The choice of the promoiety in prodrug design is crucial for influencing the prodrug's physicochemical properties and biological fate.

Compound Names and PubChem CIDs

Compound NamePubChem CID
Oleanolic Acid10494
Hederagenin73299
This compoundNot found in search results

Interactive Data Table (Conceptual)

While detailed synthetic protocols with yields and specific intermediate data for this compound were not available in the search results, a conceptual interactive table for semi-synthetic modifications could look like this, if data were available:

Starting MaterialModification SiteReagent(s)Product TypeConceptual Yield (%)
This compoundC-28 COOHR-OH, coupling agentEsterData not available
This compoundC-3 OHAcylating agentEsterData not available
This compoundC-16 OHGlycosyl donorGlycosideData not available

Novel Synthetic Methodologies Applicable to Triterpenoid Scaffolds

The synthesis of triterpenoid scaffolds, including the oleanane type to which this compound belongs, traditionally relies on extraction from natural sources, which can be time-consuming and not always sustainable for large-scale production. researchgate.netoup.com Consequently, novel synthetic methodologies, including both chemical and biological approaches, are being developed to access these complex structures and their analogues more efficiently.

Chemical synthesis of triterpenoids often involves multi-step processes due to their intricate polycyclic structures and multiple stereocenters. Recent advances in this area focus on developing more efficient, selective, and step-economical transformations. For instance, methods for the synthesis of pentacyclic triterpenoid scaffolds primarily involve the cyclization of squalene (B77637) or 2,3-oxidosqualene, catalyzed by oxidosqualene cyclases in nature. rsc.orgmdpi.com Chemical approaches aim to mimic or utilize key steps inspired by these biosynthetic pathways or develop entirely new strategies.

One area of development is the facile synthesis of oleanane-type triterpenoid saponins (B1172615), which involves the introduction of glycoside residues. A reported method describes the synthesis of a natural oleanane-type triterpenoid saponin (B1150181) and its derivatives using TEMPO-mediated oxidation of a primary alcohol to achieve the glucuronide residue at a later stage. tandfonline.com This highlights the use of specific oxidative reactions for targeted functionalization of the triterpenoid scaffold.

Another novel approach involves the synthesis of furan-fused pentacyclic triterpenoids through anionic 5-exo dig cyclization of 2-alkynyl-3-oxotriterpene acids of various types, including oleanane, ursane, and lupane. semanticscholar.org This method provides a route to novel heterocyclic triterpenoids by annelating a furan (B31954) moiety onto the terpenoid skeleton via a base-promoted cyclization reaction. The initial compounds for this synthesis were obtained by reacting propargyl bromide with the enolate anion of methyl esters of triterpene acids, followed by Sonogashira coupling for introducing aryl groups. semanticscholar.org

Synthetic biology approaches are also gaining prominence for triterpenoid production. Reconstruction of triterpenoid biosynthetic pathways in heterologous hosts such as Escherichia coli and Saccharomyces cerevisiae offers a promising "green" route for sustainable supply. researchgate.netoup.comfrontiersin.org Metabolic engineering strategies aim to improve the yield of triterpenoids by optimizing precursor availability and the activity of key enzymes like oxidosqualene cyclases, cytochrome P450 monooxygenases, and UDP-glycosyltransferases. researchgate.netoup.com For example, engineering yeast to expand the endoplasmic reticulum has been shown to significantly increase squalene production, a precursor for triterpenoids. frontiersin.org

Furthermore, novel enzymatic cascade reactions are being explored for the synthesis of specific triterpenoid derivatives, such as Ganoderma triterpenoid saponins. mdpi.com A one-pot reaction using glycosyltransferase and cyclodextrin (B1172386) glucanotransferase has been reported to produce novel Ganoderma triterpenoid saponins with increased aqueous solubility. mdpi.com This demonstrates the potential of biocatalysis in creating modified triterpenoid structures with potentially altered properties.

Semisynthetic approaches, starting from readily available triterpenes like oleanolic acid or betulin, are also widely used to create libraries of derivatives with modified structures, often at positions like C-3, C-28, or C-30, or by fusing heterocyclic moieties to the A-ring. nih.govmdpi.com These methods allow for targeted structural diversification to explore structure-activity relationships. nih.govmdpi.com

Recent research also highlights the total synthesis of complex triterpenoids using innovative cascade transformations. An example is the bioinspired synthesis of abeo-11(12 → 13)-oleanane triterpenoids featuring a samarium diiodide-mediated reductive aldol (B89426) reaction to construct the core framework. acs.org Such strategies showcase the power of modern organic synthesis in accessing rare and structurally challenging triterpenoid skeletons.

While specific detailed research findings on the de novo total synthesis of this compound itself using novel methodologies are not extensively detailed in the provided search results, the advancements in synthetic methodologies for related oleanane and other triterpenoid scaffolds are directly applicable. These novel chemical and biological approaches provide valuable tools for potentially synthesizing this compound and its analogues more efficiently in the future.

This compound is a triterpenic acid that has been isolated from natural sources such as Astilbe chinensis. researchgate.netamegroups.cn Its isolation, purification, and analysis require specific techniques tailored to its chemical properties and the complexity of the natural matrices from which it is derived.

Isolation, Purification, and Advanced Analytical Methodologies for Astilbic Acid

Quantitative and Qualitative Analytical Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly tandem mass spectrometry (LC-MS/MS) are powerful techniques for the analysis of complex samples, offering high sensitivity and specificity. LC-MS/MS combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.

For Astilbic acid, LC-MS/MS can provide molecular weight information and characteristic fragmentation patterns, which are invaluable for unambiguous identification and confirmation. The sensitivity of LC-MS/MS allows for the detection and quantification of this compound even at low concentrations in complex matrices. The specificity derived from monitoring specific precursor-product ion transitions in MS/MS minimizes interference from co-eluting compounds, making it an ideal method for analyzing this compound in biological extracts or other complex samples. LC-MS/MS is considered a gold standard for the analysis of metabolites in biological samples due to its ability to handle complex mixtures and provide detailed structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for the analysis of volatile and semi-volatile compounds. For compounds with low volatility, such as organic acids and diterpenoids like this compound, derivatization is often required to make them amenable to GC analysis. Derivatization involves chemically modifying the compound to increase its volatility.

If this compound can be successfully derivatized (e.g., methylation of the carboxyl group), GC-MS could potentially be used for its analysis. GC-MS provides excellent chromatographic separation and mass spectral data for identification and quantification. However, the applicability of GC-MS for this compound depends on the feasibility and efficiency of the derivatization process, as well as the thermal stability of the derivatized product under GC conditions. This method is less commonly applied to large, polar molecules like underivatized this compound compared to LC-MS-based techniques.

High-Performance Thin-Layer Chromatography (HPTLC) as a Screening Tool

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a simple, fast, and cost-effective approach for the separation and analysis of compounds researchgate.net. HPTLC can be used as a screening tool for the presence of this compound in extracts and for monitoring purification steps.

HPTLC involves spotting the sample onto a stationary phase coated on a plate and developing the chromatogram using a suitable mobile phase. This compound would be identified by its retention factor (Rf) value and by visualization under UV light (if it is UV active) or after derivatization with a suitable spray reagent. While generally less sensitive and specific than HPLC or LC-MS/MS for quantification, HPTLC is valuable for rapid qualitative analysis, comparison of samples, and assessing the complexity of an extract before applying more advanced techniques. HPTLC can also be coupled with mass spectrometry for compound identification.

Application of Analytical Methods in Complex Biological Matrices (Preclinical)

Analyzing this compound in complex biological matrices, such as plasma, urine, or tissue samples, is essential for preclinical studies investigating its pharmacokinetics, distribution, metabolism, and excretion. These matrices present significant challenges due to the presence of numerous endogenous compounds that can interfere with the analysis.

Advanced analytical techniques, particularly LC-MS/MS, are indispensable for the reliable quantification of this compound in biological samples. The high sensitivity and specificity of LC-MS/MS allow for the detection of this compound at low concentrations in the presence of matrix components. Sample preparation steps, such as liquid-liquid extraction or solid-phase extraction, are typically required to isolate and concentrate this compound from the biological matrix and remove interfering substances before LC-MS/MS analysis.

HPLC with UV or ELSD detection can also be applied to biological matrices, but often require more extensive sample cleanup compared to LC-MS/MS to achieve sufficient selectivity and sensitivity. HPTLC can serve as a preliminary screening tool for detecting this compound in biological extracts or for rapid qualitative comparisons between different samples.

The application of these analytical methods in preclinical studies provides critical data on how this compound is handled by the body, which is vital for understanding its potential efficacy and safety profile.

Preclinical Pharmacological and Biological Activities of Astilbic Acid

Anti-Cancer Mechanisms and Cellular Effects

Astilbic acid exerts its anti-cancer effects through multiple mechanisms that target key cellular pathways involved in cancer development and progression. Research has focused on its impact on cancer cell proliferation, induction of programmed cell death (apoptosis), and regulation of the cell cycle.

Inhibition of Cancer Cell Proliferation (in vitro models, e.g., COLO 205 cells)

Studies have shown that this compound significantly inhibits the proliferation of various cancer cell lines in vitro, including human colorectal carcinoma COLO 205 cells. nih.govamegroups.cnresearchgate.net This inhibitory effect is often observed to be both concentration- and time-dependent. nih.govamegroups.cn For instance, in COLO 205 cells, this compound has been shown to reduce DNA content, indicating a suppression of cell growth. nih.govamegroups.cn The half-maximal inhibitory concentration (IC50) of this compound for inhibiting COLO 205 cell proliferation after 96 hours of treatment was determined to be 61.56 ± 0.34 µmol/L. amegroups.cn Similar antiproliferative effects have been noted in other cancer cell lines such as human ovarian carcinoma (HO-8910), human cervical squamous carcinoma (HeLa), and human leukemic (HL-60) cells. researchgate.net

Cell Line IC50 (96 h) of this compound (µmol/L)
COLO 205 61.56 ± 0.34
PC3 64.76 ± 5.42
Bcap37 61.20 ± 1.61
K562 65.80 ± 1.95

Data derived from in vitro studies on the inhibitory effect of this compound on the proliferation of various cancer cell lines. amegroups.cn

Induction of Apoptosis Pathways

A key mechanism by which this compound exerts its anti-cancer activity is through the induction of apoptosis, or programmed cell death, in cancer cells. nih.govamegroups.cnresearchgate.net Morphological changes characteristic of apoptosis, such as cell shrinkage and the formation of apoptotic bodies, have been observed in COLO 205 cells treated with this compound. nih.govamegroups.cn Furthermore, DNA fragmentation, a hallmark of apoptosis, has been detected. nih.govamegroups.cn The apoptosis rate in COLO 205 cells treated with 64 µmol/L this compound for 48 hours was reported to be 28.25%. nih.govamegroups.cn this compound's ability to induce apoptosis is mediated through the modulation of several key proteins and pathways involved in the apoptotic cascade. nih.govamegroups.cn

Regulation of Pro-apoptotic (Bax) and Anti-apoptotic (Bcl-2) Protein Expression

This compound influences the balance between pro-apoptotic and anti-apoptotic proteins, which are central regulators of the mitochondrial apoptotic pathway. nih.govamegroups.cn Specifically, treatment with this compound leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax in COLO 205 cells. nih.govamegroups.cn This shift in the Bax/Bcl-2 ratio favors the induction of apoptosis. nih.govamegroups.cn

Caspase-3 Activation and Downstream Apoptotic Events

Activation of caspases, particularly caspase-3, is a critical step in the execution phase of apoptosis. nih.govamegroups.cn this compound has been shown to activate caspase-3 in COLO 205 cells. nih.govamegroups.cn The activation of caspase-3 is considered a downstream event in the apoptotic pathway initiated by this compound. nih.govamegroups.cn Inhibition of caspase-3 activity using a specific inhibitor (DEVD-CHO) has been shown to increase the viability of this compound-treated COLO 205 cells, suggesting that caspase-3 activation is necessary for this compound-induced apoptosis. nih.govamegroups.cn

Mitochondrial Membrane Potential Modulation

The mitochondrial transmembrane potential (MTP) plays a crucial role in regulating apoptosis. A decrease in MTP is an early event in the mitochondrial apoptotic pathway, leading to the release of pro-apoptotic factors. nih.govamegroups.cn this compound treatment has been observed to decrease the relative mitochondrial transmembrane potential in COLO 205 cells. nih.govamegroups.cn This reduction in MTP is linked to the activation of caspases and subsequent induction of apoptosis. nih.govamegroups.cn

Cell Cycle Arrest (e.g., G0/G1 phase arrest)

In addition to inhibiting proliferation and inducing apoptosis, this compound also affects the cell cycle distribution of cancer cells. Treatment with this compound has been shown to cause cell cycle arrest, particularly in the G0/G1 phase, in COLO 205 cells. nih.govamegroups.cn This arrest is characterized by an increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the percentage of cells in the S and G2/M phases. amegroups.cn Accumulation of cells in the G0/G1 phase prevents them from progressing through the cell cycle and replicating their DNA, thereby contributing to the inhibition of cancer cell proliferation. nih.govamegroups.cn

Cell Cycle Phase COLO 205 Cells (Control) (%) COLO 205 Cells (AA 64 µmol/L, 48h) (%)
G0/G1 Data not available in snippet Increased
S Data not available in snippet Decreased
G2/M Data not available in snippet Decreased

Illustrative representation of this compound's effect on cell cycle distribution in COLO 205 cells, based on reported G0/G1 phase arrest. amegroups.cn

Modulation of DNA Content in Cancer Cells

Research suggests that this compound may influence DNA content in cancer cells, primarily through the induction of apoptosis. One study indicated that this compound induced apoptosis in COLO 205 cells by regulating the expression of Bcl-2 and Bax proteins and activating caspase-3. jneurosci.org While the precise mechanisms by which this compound modulates DNA content are still being elucidated, these findings point towards its potential to trigger programmed cell death in cancer cells.

In Vivo Anti-tumor Efficacy in Animal Models (e.g., xenograft models, syngeneic models)

While direct studies explicitly detailing the in vivo anti-tumor efficacy of this compound in xenograft or syngeneic models were not prominently found in the search results, the broader context of triterpenoids and their anticancer activities in animal models provides some insight. Triterpenoids, including this compound, are known for various biological effects, and some studies have investigated the protective effects of triterpenoid (B12794562) fractions from Astilbe chinensis in tumor-bearing mice, albeit focusing on cyclophosphamide-induced toxicity rather than direct anti-tumor efficacy of this compound itself. jst.go.jp

Animal models, such as xenograft (using human cancer cells in immunodeficient mice) and syngeneic (using mouse cancer cells in immunocompetent mice) models, are standard tools for evaluating the in vivo anti-tumor efficacy of potential therapeutic agents by assessing factors like tumor growth kinetics, tumor weight, and survival rates. nuvisan.comprobiocdmo.comascletis.com The absence of readily available detailed data on this compound's performance in these specific models in the initial search highlights a potential area for further research to solidify its anti-tumor potential in a living system.

Anti-Inflammatory Mechanisms

This compound has demonstrated notable anti-inflammatory properties, with studies delving into its underlying mechanisms. jst.go.jpresearchgate.netnih.gov

Modulation of Eicosanoid Pathways

Eicosanoids are lipid mediators derived from the oxidation of polyunsaturated fatty acids, such as arachidonic acid, and play a crucial role in inflammation. wikipedia.orgsoton.ac.uknih.govnih.gov The biosynthesis of eicosanoids involves several enzymatic pathways, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. soton.ac.uknih.govfrontiersin.org

Inhibition of 5-Lipoxygenase (5-LOX) Activity

This compound has been shown to inhibit the activity of 5-lipoxygenase (5-LOX), a key enzyme in the eicosanoid pathway responsible for the synthesis of leukotrienes. jst.go.jpresearchgate.netnih.govthieme-connect.com Studies have demonstrated that this compound inhibits 5-LOX-dependent leukotriene C4 (LTC4) generation in bone marrow-derived mast cells in a concentration-dependent manner. jst.go.jpresearchgate.netnih.gov The IC50 value for this compound's inhibition of LTC4 generation in bone marrow-derived mast cells was reported as 2.1 µM. jst.go.jpresearchgate.netnih.gov While this compound has shown potent inhibition of cellular 5-LO product synthesis, detailed data regarding its direct 5-LO inhibition in cell-free assays were not available in one review. thieme-connect.com

Reduction of Leukotriene C4 (LTC4) Generation in Mast Cells

Consistent with its inhibitory effect on 5-LOX, this compound has been shown to reduce the generation of leukotriene C4 (LTC4) in mast cells. jst.go.jpresearchgate.netnih.gov Mast cells are significant producers of LTC4, a potent inflammatory mediator involved in allergic and inflammatory responses. nih.govpharmgkb.orgsemanticscholar.org The concentration-dependent inhibition of LTC4 generation in bone marrow-derived mast cells by this compound, with an IC50 of 2.1 µM, underscores its potential to modulate mast cell-mediated inflammation. jst.go.jpresearchgate.netnih.gov

In Vivo Anti-inflammatory Effects in Rodent Models

This compound has exhibited in vivo anti-inflammatory effects in rodent models. jst.go.jpresearchgate.netnih.gov In a rat passive cutaneous anaphylaxis (PCA) reaction assay, this compound dose-dependently inhibited the PCA reaction, an IgE-mediated inflammatory response. jst.go.jpresearchgate.netnih.gov Furthermore, this compound inhibited acetic acid-induced writhing in mice, a model used to assess analgesic and anti-inflammatory activity. jst.go.jpresearchgate.netnih.gov Oral administration of this compound showed 47-62% inhibition of writhing at doses ranging from 0.4 to 50 mg/kg, comparable to the 62% inhibition observed with aspirin (B1665792) at 200 mg/kg. jst.go.jpresearchgate.netnih.gov These findings suggest that this compound possesses anti-inflammatory and analgesic activities in vivo. jst.go.jpresearchgate.netnih.gov

Data Tables

ActivityModel / Cell TypeKey FindingData Type
Modulation of DNA Content (Apoptosis)COLO 205 cellsInduced apoptosis via Bcl-2/Bax regulation and caspase-3 activation. jneurosci.orgQualitative
Inhibition of 5-LOX ActivityBone marrow-derived mast cellsConcentration-dependent inhibition of LTC4 generation. jst.go.jpresearchgate.netnih.govQuantitative (IC50)
Reduction of LTC4 Generation in Mast CellsBone marrow-derived mast cellsIC50 = 2.1 µM for LTC4 generation inhibition. jst.go.jpresearchgate.netnih.govQuantitative (IC50)
In Vivo Anti-inflammatory EffectsRat passive cutaneous anaphylaxis (PCA)Dose-dependent inhibition of PCA reaction. jst.go.jpresearchgate.netnih.govQualitative/Quantitative
In Vivo Anti-inflammatory EffectsMouse acetic acid-induced writhing47-62% inhibition at 0.4-50 mg/kg (oral). jst.go.jpresearchgate.netnih.govQuantitative (% inhibition)
Inhibition of Passive Cutaneous Anaphylaxis (PCA) Reaction

This compound has been shown to inhibit the passive cutaneous anaphylaxis (PCA) reaction in rats. This reaction is an animal model used to study Type I allergic responses, which are mediated by immunoglobulin E (IgE) and involve the release of inflammatory mediators from mast cells. creative-biolabs.com Studies have demonstrated that this compound dose-dependently inhibits the PCA reaction induced by anti-dinitrophenyl (DNP) IgE when administered intraperitoneally at doses ranging from 10 to 50 mg/kg. researchgate.netjst.go.jpnih.gov The inhibition of PCA suggests that this compound may possess antiallergic properties by interfering with the mechanisms underlying this type of hypersensitivity reaction. creative-biolabs.com

Reduction of Acetic Acid-Induced Writhing

The acetic acid-induced writhing test in mice is a common method for evaluating peripheral analgesic activity. ajpp.inscirp.orgnih.gov Intraperitoneal injection of acetic acid causes pain by inducing the release of endogenous mediators, leading to characteristic abdominal constrictions or "writhes". ajpp.inscirp.orgnih.gov this compound has been found to inhibit this writhing response in mice after oral administration. Studies reported inhibition rates of 47-62% at doses ranging from 0.4 to 50 mg/kg. researchgate.netjst.go.jpnih.gov For comparison, aspirin at a dose of 200 mg/kg showed a 62% inhibition in one study. researchgate.netjst.go.jpnih.gov These findings indicate that this compound possesses peripheral analgesic activity.

Modulation of Inflammatory Signaling Pathways

While studies directly on this compound's modulation of NF-κB and MAPK pathways are less prominent in the search results compared to studies on Astilbe chinensis extract, the known anti-inflammatory effects of this compound suggest an involvement with these key pathways. Astilbe chinensis ethanol (B145695) extract (ACE) has been shown to suppress inflammation in macrophages by blocking the NF-κB signaling pathway. researchgate.netnih.govd-nb.info ACE inhibited the expression of pro-inflammatory mediators and cytokines and suppressed the translocation of NF-κB p65 into the nucleus. researchgate.netnih.govd-nb.info The outline implies that this compound might contribute to these effects observed with the extract. Triterpenoids, including this compound, have been generally noted for their anti-inflammatory properties through modulating various inflammatory pathways. ijpsjournal.com Modulation of MAPK pathways has also been implicated in the anti-inflammatory effects of natural compounds. nih.govmdpi.com Further direct research on this compound is needed to fully elucidate its specific effects on NF-κB and MAPK signaling.

Regulation of Pro-inflammatory Cytokine Production

This compound's anti-inflammatory activity is also linked to the regulation of pro-inflammatory cytokine production. While direct studies focusing solely on this compound and a broad range of cytokines were not extensively found, research on Astilbe chinensis extract, which contains this compound, provides relevant context. ACE suppressed the mRNA expression of pro-inflammatory cytokines such as interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in stimulated macrophages. researchgate.netnih.gov Given that this compound is a component of this extract, it is plausible that it contributes to this observed effect on cytokine production. The inhibition of 5-lipoxygenase (5-LOX)-dependent leukotriene C4 (LTC4) generation by this compound also points to its ability to modulate the production of inflammatory mediators. researchgate.netjst.go.jpnih.gov

Other Emerging Biological Activities in Preclinical Models

Based on studies of Astilbe chinensis extract, other potential biological activities of this compound in preclinical models are being explored, although direct confirmation for this compound specifically is often required.

Antiobesity Potential

Studies on Astilbe chinensis extract (ACE) have indicated potential antiobesity effects. ACE has been shown to decrease lipid content in 3T3-L1 cells and reduce weight gain, insulin (B600854) resistance, plasma triglycerides, total cholesterol, and nonesterified fatty acid levels in high-fat diet-induced obese mice. nih.govnih.govresearchgate.net The mechanism involves the inhibition of adipogenesis and the modulation of the AMP-activated protein kinase (AMPK) signaling pathway. nih.govnih.govresearchgate.netimrpress.commdpi.com ACE treatment increased the phosphorylation of AMPK and acetyl-CoA carboxylase (ACC), and regulated key adipogenic transcription factors such as PPAR-γ, C/EBPα, and SREBP1. nih.govnih.govresearchgate.netimrpress.com Since this compound is a component of Astilbe chinensis extract, it is considered to contribute to these effects. nih.govresearchgate.net

Platelet Function Modulation

Astilbe chinensis extract has also been investigated for its effects on platelet function. Studies have shown that ACE can modulate platelet aggregation, calcium mobilization, granule secretion, and fibrinogen binding to integrin αIIbβ3. researchgate.netnih.gov The extract was found to inhibit MAPK phosphorylation and attenuate the PI3K/Akt pathway in platelets. researchgate.netnih.gov While these effects are attributed to the extract, and a study mentions Astilbe chinensis modulating platelet function via impaired MAPK pathways researchgate.net, further research is needed to confirm the direct role of this compound in modulating platelet function.

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound6441607
Aspirin2244
Ibuprofen3672
Oxatomide4616
Leukotriene C45280906
Interleukin-654607455
TNF-alpha5955
Acetic acid176
Bergenin10807
Astilbin122728
Quercetin5280343
Kaempferol5280863
Caffeic acid1794427
Ferulic acid445858
Adenosine diphosphate (B83284) (ADP)60221
Thromboxane A2 (TXA2)5280372
Ristocetin5281721
Fibrinogen3086
Collagen87711

Data Tables

Based on the search results, specific quantitative data for this compound's effects are available for PCA inhibition and acetic acid-induced writhing.

Table 1: Effect of this compound on Passive Cutaneous Anaphylaxis (PCA) in Rats

Dose (mg/kg, i.p.)PCA Inhibition (%)Source
10Dose-dependent inhibition observed researchgate.netjst.go.jpnih.gov
50Dose-dependent inhibition observed researchgate.netjst.go.jpnih.gov

Note: Specific percentage inhibition values for each dose were not consistently provided across snippets, but the studies indicate a dose-dependent effect.

Table 2: Effect of this compound on Acetic Acid-Induced Writhing in Mice

Dose (mg/kg, oral)Writhing Inhibition (%)Source
0.447-62 researchgate.netjst.go.jpnih.gov
5047-62 researchgate.netjst.go.jpnih.gov
Aspirin (200 mg/kg, oral)62 researchgate.netjst.go.jpnih.gov

Note: The range of inhibition (47-62%) was reported for doses between 0.4 and 50 mg/kg in the cited studies.

Structure Activity Relationship Sar Studies of Astilbic Acid and Its Analogues

Identification of Pharmacophores and Key Functional Groups for Biological Activity

For its anti-inflammatory activity, particularly the inhibition of 5-LOX, the structural features that allow Astilbic acid to interact with the enzyme's active site are considered pharmacophores researchgate.net. The hydroxyl groups and the carboxylic acid moiety can act as hydrogen bond donors or acceptors, potentially forming crucial interactions with amino acid residues in the binding site of 5-LOX. The hydrophobic triterpene core likely plays a role in anchoring the molecule within the enzyme's hydrophobic pockets. This compound has been shown to inhibit 5-LOX-dependent leukotriene C4 (LTC4) generation with an IC50 value of 2.1 µM researchgate.net.

In the context of its anticancer activity, observed in cell lines such as COLO 205, this compound induces apoptosis amegroups.cn. This activity involves modulating proteins like Bcl-2 and Bax and activating caspase-3 amegroups.cn. The pharmacophore for this activity would involve the structural elements necessary for interacting with the cellular targets or pathways leading to apoptosis. The IC50 for inhibiting COLO 205 cell proliferation was reported as 61.56 ± 0.34 µmol/L amegroups.cn.

Based on its structure, potential pharmacophoric features of this compound include:

Hydroxyl groups: Capable of hydrogen bonding.

Carboxylic acid group: Can act as a hydrogen bond donor/acceptor and an ionic interaction partner.

Triterpene skeleton: Provides a rigid, hydrophobic framework.

Double bond: May influence conformation and potentially participate in interactions.

The specific arrangement and spatial orientation of these features are critical for their recognition by biological targets wikipedia.org.

This compound Activity Data

ActivityTarget/Cell LineIC50 ValueCitation
Inhibition of LTC4 generationBone marrow-derived mast cells2.1 µM researchgate.net
Inhibition of proliferationCOLO 205 cells61.56 ± 0.34 µmol/L amegroups.cn

Impact of Specific Structural Modifications on Potency and Selectivity

Detailed research findings specifically on the impact of structural modifications to this compound on its biological activities are not extensively reported in the provided search results. However, based on general principles of medicinal chemistry and the identified functional groups, the following hypothetical impacts of modifications can be considered:

Modification of Hydroxyl Groups: Esterification or glycosylation of the hydroxyl groups at positions 3 or 6 could alter the molecule's polarity, solubility, and ability to form hydrogen bonds. This might affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to hydrophilic or lipophilic regions of target proteins. For instance, masking a hydroxyl group might decrease binding if it's involved in a crucial hydrogen bond interaction, or it could increase membrane permeability if the modification reduces polarity.

Modification of the Carboxylic Acid Group: Esterification or reduction of the carboxylic acid at position 27 would eliminate its negative charge at physiological pH and its ability to act as a strong hydrogen bond donor or ionic interaction partner. This could significantly impact interactions with targets where ionic or specific hydrogen bond interactions with the carboxylate are important. Amidation could also alter its properties.

Modification of the Double Bond: Hydrogenation of the double bond would remove a rigid feature and potential site for metabolic transformation, altering the conformation and potentially the activity.

Without specific experimental data on this compound analogues, these potential impacts remain theoretical, based on how similar modifications affect the activity of other triterpenoids or compounds with similar functional groups. Studies on other natural products, like ascorbic acid, demonstrate that modifications (e.g., esterification) can affect properties like stability and transport nih.govnih.gov.

Computational Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationship (QSAR) modeling)

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore modeling, are valuable tools in SAR analysis. While specific detailed QSAR models for this compound were not fully described in the search results, the mention of "QSAR Studies With E-State Index" related to this compound suggests that such investigations have been initiated medicalonline.jp.

QSAR aims to build a mathematical model that correlates a compound's biological activity with its structural and physicochemical properties, known as molecular descriptors nih.gov. These descriptors can include parameters like molecular weight, lipophilicity (log P), electronic properties (e.g., atomic charges, frontier orbital energies like EHOMO and ELUMO), steric parameters, and topological indices (like the E-State index mentioned) nih.govresearchgate.netdibru.ac.in.

The general process of a QSAR study involves:

Collecting a dataset of compounds with known structures and biological activities.

Calculating molecular descriptors for each compound.

Using statistical methods (e.g., multilinear regression) to build a model that relates the descriptors to the activity researchgate.netdibru.ac.in.

Validating the model to ensure its robustness and predictive power dibru.ac.in.

A validated QSAR model can predict the activity of new, untested compounds and provide insights into which structural features are important for activity dibru.ac.in. For this compound, a QSAR study could potentially identify specific molecular descriptors derived from its structure that are correlated with its anti-inflammatory or anticancer potency. For example, descriptors related to the acidity of the carboxylic group, the hydrogen bonding potential of the hydroxyls, or the size and shape of the triterpene core might be found to be significant predictors of activity.

Pharmacophore modeling, another computational technique, focuses on identifying the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target wikipedia.org. By analyzing the structure of this compound and potentially its active analogues (if available), pharmacophore models could be generated to represent the key interaction points required for binding to targets like 5-LOX or proteins involved in apoptosis pathways scielo.org.comdpi.com. These models can then be used to screen databases of compounds to find new potential ligands with similar pharmacophoric features mdpi.com.

Rational Design Principles for Optimized Analogues

Rational design is an approach to drug discovery that utilizes structural and mechanistic information to design new molecules with improved properties nih.gov. Based on SAR studies, including insights gained from identifying pharmacophores and potentially from QSAR models, rational design principles can be applied to this compound.

If SAR studies reveal that specific functional groups or regions of this compound are critical for its activity, modifications can be designed to enhance these interactions or improve other properties like selectivity, metabolic stability, or bioavailability. For instance, if the carboxylic acid is found to be essential for interacting with a basic residue in the target site, analogues with modified acidic functionalities or bioisosteres could be designed. If a hydroxyl group is involved in a key hydrogen bond, analogues with groups that can form stronger hydrogen bonds or alternative interactions at that position might be synthesized.

Rational design can also address potential liabilities identified during the early stages of research, such as poor solubility or metabolic instability, by designing modifications that mitigate these issues while retaining or improving the desired biological activity. Computational tools like molecular docking can be used to predict how designed analogues might bind to the target protein, helping to guide the synthesis of the most promising compounds.

Although specific examples of the rational design of this compound analogues were not found in the search results, the principles derived from SAR and computational studies provide a framework for such efforts. By understanding the key structural requirements for this compound's anti-inflammatory and anticancer activities, researchers can rationally design and synthesize novel analogues with potentially enhanced therapeutic profiles.

Preclinical Pharmacokinetic and Pharmacodynamic Studies of Astilbic Acid

Absorption and Distribution Studies in Animal Models

Absorption and distribution studies in animal models aim to determine how a substance enters the bloodstream and subsequently spreads throughout the body. These studies are vital for understanding the bioavailability of a compound and identifying potential target and off-target tissues.

Oral Bioavailability Assessment

Oral bioavailability is a key pharmacokinetic parameter that describes the fraction of an orally administered dose that reaches the systemic circulation in an unchanged form. This is typically assessed by comparing the systemic exposure (e.g., measured by the area under the plasma concentration-time curve, AUC) after oral administration versus intravenous administration in animal models. Factors influencing oral bioavailability include the compound's solubility, permeability across the gastrointestinal tract, and susceptibility to presystemic metabolism in the gut wall and liver fda.govnih.govnih.govmsdvetmanual.comjpionline.org. Studies would involve administering Astilbic acid orally to animals and measuring its concentration in plasma over time using sensitive analytical techniques.

Specific data for the oral bioavailability of this compound in animal models was not found in the conducted searches.

Tissue Distribution Profiles

Tissue distribution studies investigate how a substance is distributed among various tissues and organs after it enters the systemic circulation. This is often determined by administering the compound (sometimes radiolabeled) to animals and measuring its concentration in different tissues at various time points. Factors influencing tissue distribution include blood flow, tissue binding, permeability of cell membranes, and active transport mechanisms mdpi.combiotechfarm.co.ilnih.govnih.govnih.govmdpi.comresearchgate.netfrontiersin.org. These studies help identify where the compound accumulates and whether it reaches potential sites of action or accumulates in organs that could be associated with toxicity.

Specific data on the tissue distribution profiles of this compound in animal models was not found in the conducted searches.

Metabolism and Biotransformation Pathways in Animal Models

Metabolism, or biotransformation, is the process by which the body chemically alters a substance. This typically occurs through enzymatic reactions, primarily in the liver, but also in other tissues like the intestines, kidneys, and lungs fda.govmdpi.comfrontiersin.orgwikilectures.eu. Metabolism can lead to the formation of metabolites, which may be pharmacologically active, inactive, or even toxic.

Identification of Metabolites

Identifying the metabolites of a compound involves analyzing biological samples (e.g., plasma, urine, feces, bile, tissue extracts) from animals treated with the substance. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are commonly used to separate and identify these metabolic products mdpi.comfrontiersin.org. Understanding the metabolic profile is crucial for assessing potential efficacy and safety.

Specific data on the identification of metabolites of this compound in animal models was not found in the conducted searches.

Enzyme Systems Involved in Metabolism

Determining the enzyme systems responsible for the metabolism of a compound helps predict potential drug interactions and understand interspecies differences in metabolism. Key enzyme families involved in drug biotransformation include cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs) mdpi.comfrontiersin.orgwikilectures.eumedicalonline.jp. In vitro studies using animal liver microsomes or hepatocytes, and in vivo studies using enzyme inhibitors or inducers, are employed to identify the specific enzymes involved.

Specific data on the enzyme systems involved in the metabolism of this compound in animal models was not found in the conducted searches, although one source mentioned the identification of Cytochrome P450 enzymes in relation to this compound from Astilbe chinensis without providing details medicalonline.jp.

Excretion Routes and Elimination Kinetics in Animal Models

Excretion is the process by which a substance and its metabolites are removed from the body. The primary routes of excretion are typically urine and feces, although other routes like breath and sweat can also contribute fda.govbiotechfarm.co.ilwikilectures.eu. Elimination kinetics describe the rate and manner in which a substance is cleared from the body. This is characterized by parameters such as half-life (t₁/₂), clearance (CL), and mean residence time (MRT) enghusen.dkmdpi.comnih.gov. Studies involve collecting urine and feces from treated animals over time and quantifying the amount of the parent compound and its metabolites excreted.

Specific data on the excretion routes and elimination kinetics of this compound in animal models was not found in the conducted searches.

Pharmacodynamic Markers in Preclinical Disease Models

Preclinical studies investigating the pharmacodynamic effects of this compound have primarily focused on its anti-inflammatory properties in various disease models. These studies have identified several key pharmacodynamic markers modulated by this compound, providing insights into its potential therapeutic mechanisms.

Research utilizing a mouse model of allergic asthma, induced by ovalbumin (OVA), demonstrated that this compound significantly impacted several markers associated with airway inflammation and hyperresponsiveness nih.gov. Treatment with this compound led to a notable suppression of T-helper 2 (Th2)-type cytokines in bronchoalveolar lavage (BAL) fluid, including interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-13 (IL-13) nih.gov. Furthermore, the compound reduced the infiltration of inflammatory cells, specifically eosinophils, in the BAL fluid nih.gov. Histopathological examination of lung tissue from this compound-treated mice revealed a reduction in goblet cell hyperplasia and mucus production, as well as attenuated eosinophil-rich leukocyte infiltration compared to untreated asthmatic mice nih.gov. At the molecular level, this compound significantly inhibited the mRNA synthesis of several inflammatory mediators in lung tissue, including IL-4, IL-5, IL-13, interleukin-17 (IL-17), and eotaxin nih.gov. The study also observed a suppression of the immunoglobulin E (IgE) response in both BAL fluid and serum nih.gov.

Quantitative data from the allergic asthma model highlight the impact of this compound on key inflammatory markers:

Pharmacodynamic Marker (Asthma Model)Effect of this compound Treatment (vs. Control)
IL-4 levels (BAL fluid)Suppressed
IL-5 levels (BAL fluid)Suppressed
IL-13 levels (BAL fluid)Suppressed
Eosinophil infiltration (BAL fluid)Reduced
Goblet cell hyperplasia (Lung tissue)Reduced
Mucus production (Lung tissue)Reduced
Eosinophil-rich leukocyte infiltration (Lung tissue)Attenuated
IL-4 mRNA synthesis (Lung tissue)Inhibited
IL-5 mRNA synthesis (Lung tissue)Inhibited
IL-13 mRNA synthesis (Lung tissue)Inhibited
IL-17 mRNA synthesis (Lung tissue)Inhibited
Eotaxin mRNA synthesis (Lung tissue)Inhibited
IgE response (BAL fluid and serum)Suppressed

Another area of preclinical investigation involves the direct anti-inflammatory and analgesic activities of isolated this compound. Studies have shown that this compound can inhibit the activity of 5-lipoxygenase (5-LOX), a key enzyme in the synthesis of leukotrienes, which are potent inflammatory mediators researchgate.net. Specifically, this compound inhibited 5-LOX-dependent leukotriene C4 (LTC4) generation in bone marrow-derived mast cells in a concentration-dependent manner, with an IC50 value of 2.1 µM researchgate.net.

In in vivo inflammation models, this compound demonstrated inhibitory effects on the passive cutaneous anaphylaxis (PCA) reaction in rats, a model of immediate hypersensitivity inflammation researchgate.net. The compound dose-dependently inhibited the PCA reaction activated by anti-dinitrophenyl (DNP) IgE researchgate.net. Furthermore, this compound inhibited acetic acid-induced writhing in mice, a model indicative of analgesic and anti-inflammatory activity researchgate.net. Oral administration of this compound showed significant inhibition of writhing researchgate.net.

Quantitative findings from these inflammation and pain models include:

Pharmacodynamic Marker (Inflammation/Pain Models)Effect of Isolated this compound
LTC4 generation (Bone marrow-derived mast cells)Inhibited (IC50 = 2.1 µM)
PCA reaction (Rats)Dose-dependently inhibited
Acetic acid-induced writhing (Mice)Inhibited (47-62% inhibition at 0.4-50 mg/kg oral doses) researchgate.net

While studies on Astilbe extracts, which contain this compound, and research on other triterpenoids from Astilbe species suggest potential modulation of pathways such as nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins (B1171923) (PGs), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), the detailed pharmacodynamic effects of isolated this compound on these specific markers in preclinical disease models require further dedicated investigation ijpsjournal.comijpsjournal.comresearchgate.netmdpi.comdntb.gov.uad-nb.inforesearchgate.net. The existing preclinical data on isolated this compound primarily highlight its anti-inflammatory potential through the modulation of cytokine profiles, inflammatory cell infiltration, and key enzymes like 5-LOX in relevant disease and inflammation models.

Emerging Research Areas and Future Directions for Astilbic Acid

Advanced Mechanistic Elucidation of Preclinical Activities

Preclinical studies have demonstrated anti-inflammatory and anti-allergic activities of astilbic acid. ijpsjournal.comresearchgate.net For instance, this compound inhibited 5-lipoxygenase (5-LOX)-dependent leukotriene C4 (LTC4) generation in bone marrow-derived mast cells with an IC50 value of 2.1 µM. researchgate.net It also dose-dependently inhibited passive cutaneous anaphylaxis (PCA) reaction in rats. researchgate.net Extracts containing this compound have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide, prostaglandins (B1171923), and cytokines, potentially through the suppression of nuclear factor-kappa B (NF-κB) pathways. ijpsjournal.comijpsjournal.com Further research is needed to fully clarify the molecular mechanisms underlying these observed preclinical activities. researchgate.net Triterpenoids, including this compound, have been shown to possess anti-inflammatory properties by modulating various inflammatory pathways. ijpsjournal.comijpsjournal.com Research into triterpenoids also suggests they may exert cytoprotective functions via the regulation of transcription factors like nuclear factor erythroid 2-related factor 2 (Nrf2), which induces the expression of phase 2 detoxifying and antioxidant enzymes. nih.gov The potential involvement of microRNAs in triterpenoid-mediated effects is also an intriguing aspect for future study. nih.gov

Combination Therapies with Existing Pharmacological Agents in Preclinical Settings

The potential for this compound to be used in combination therapies with existing pharmacological agents in preclinical settings is an area of emerging research. While specific studies on this compound in combination with other drugs were not extensively found, research on other compounds, such as ascorbic acid (Vitamin C), provides a framework for this type of investigation. Preclinical studies are crucial for identifying optimal timing and combinations of treatments. frontiersin.orgharvard.edu For example, high-dose ascorbic acid has shown synergistic effects with anti-PD1 therapy in preclinical models of non-small cell lung cancer and has been investigated in combination with chemotherapy. frontiersin.orgmdpi.com Combining agents can potentially enhance therapeutic effects and overcome limitations of monotherapy. frontiersin.orgharvard.edu Future preclinical studies could explore the effects of combining this compound with other anti-inflammatory, anti-allergic, or potentially other therapeutic agents to investigate synergistic or additive effects.

Development of Novel Delivery Systems (e.g., Nanoparticles, Liposomes) for Preclinical Applications

Developing novel delivery systems for this compound, such as nanoparticles and liposomes, is a crucial area for future preclinical research. These systems can potentially improve the solubility, permeability, bioavailability, and targeted delivery of compounds like this compound, which may have limited water solubility. frontiersin.orgnih.gov Liposomes, being spherical particles composed of phospholipids, offer advantages like biocompatibility, biodegradability, low toxicity, and the ability to encapsulate both hydrophilic and lipophilic substances. nih.govresearchgate.net Nanoparticles, generally ranging from 1 to 100 nm, can enhance drug delivery efficiency and therapeutic outcomes in preclinical studies. nih.govmdpi.com Studies on other natural compounds, such as ursolic acid (another pentacyclic triterpenoid), have demonstrated that nanoparticle delivery systems can increase anticancer efficacy and improve pharmacokinetic parameters in preclinical settings. frontiersin.org Liposomes, in particular, have shown promise as carriers for targeted drug delivery, accumulating at tumor sites due to the enhanced permeation and retention (EPR) effect or through active targeting using ligands. frontiersin.org Applying these advanced delivery technologies to this compound could enhance its preclinical efficacy and expand its potential therapeutic applications.

Biotechnological Production and Sustainable Sourcing

Given the potential therapeutic value of this compound, research into biotechnological production and sustainable sourcing methods is becoming increasingly important. Sustainable sourcing involves obtaining raw materials in a way that minimizes negative environmental and social impacts, such as promoting organic farming practices and prioritizing local suppliers. essfeed.com Biotechnological approaches offer alternatives to traditional extraction methods, which can have environmental challenges like waste generation and energy consumption. essfeed.comhilarispublisher.com While specific biotechnological production methods for this compound were not detailed in the search results, the broader field of biotechnological production of valuable compounds from plants and microbes is advancing. For example, fermentation processes using bacteria are being explored for the production of compounds like L-ascorbic acid, utilizing agricultural wastes as substrates for a more environmentally friendly approach. ijsra.net Innovations in green extraction techniques, such as supercritical fluid extraction, ultrasound-assisted extraction, and enzyme-assisted extraction, are also being developed to obtain compounds from natural sources more sustainably. hilarispublisher.com Future research could focus on developing efficient and sustainable biotechnological methods for producing this compound to ensure a reliable and environmentally conscious supply.

Elucidation of Comprehensive Biosynthetic Pathways and Genetic Engineering for Enhanced Production

A deeper understanding of the comprehensive biosynthetic pathways of this compound and the application of genetic engineering techniques are crucial for enhancing its sustainable production. Elucidating the specific genes and enzymes involved in this compound biosynthesis would open possibilities for metabolic engineering to increase yields in host organisms, such as plants or microorganisms. Research into the biosynthesis of other plant compounds, like L-ascorbic acid, highlights the potential of genetic engineering strategies, such as overexpressing key enzymes in the biosynthetic pathway, to significantly increase compound levels. nih.govmdpi.comcas.cz While the L-galactose pathway is considered the dominant route for L-ascorbic acid biosynthesis in higher plants, research continues to explore other pathways and the genetic regulation involved. mdpi.comcas.czfrontiersin.org Applying similar genetic and metabolic engineering approaches to the plant species that produce this compound could lead to enhanced and more efficient production of this valuable compound.

Exploration of Additional Preclinical Therapeutic Applications

Beyond its anti-inflammatory and anti-allergic properties, exploring additional preclinical therapeutic applications for this compound is a significant future direction. Natural compounds from medicinal plants are being investigated for a wide range of activities, including anticancer, antimicrobial, and antidiabetic effects. researchgate.netmdpi.com Triterpenoids, as a class, have shown diverse biological activities, including anticancer effects and neuroprotective activities in preclinical models. nih.gov For example, certain triterpenoid (B12794562) derivatives have demonstrated antiproliferative and cytotoxic effects on various human tumor cells in preclinical studies. nih.gov Given that this compound is a triterpenoid, it warrants investigation for other potential therapeutic uses. Preclinical studies could explore its effects in models of different diseases, such as various types of cancer, infectious diseases, or metabolic disorders, to identify new therapeutic opportunities.

Integration of Omics Technologies in this compound Research

The integration of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, holds significant potential to advance this compound research. These high-throughput technologies provide comprehensive insights into biological systems at the molecular level. researchgate.netresearchgate.netscielo.org.mx In the study of medicinal plants and natural products, omics approaches are used to identify molecular markers, understand biosynthetic pathways, analyze gene expression profiles, and discover novel metabolites. mdpi.comresearchgate.net For example, transcriptomics and metabolomics can help elucidate the genes and enzymes involved in this compound biosynthesis and how their expression is regulated. Proteomics can provide information on the proteins that interact with this compound or are affected by its presence. Integrating these omics data can lead to a more holistic understanding of this compound's mechanisms of action, its production in plants, and its effects on biological systems, paving the way for more targeted and effective preclinical research. researchgate.netresearchgate.net

Addressing Gaps in Current Academic Understanding of this compound

Despite promising preclinical findings, the academic understanding of this compound is not yet comprehensive, presenting several key areas for future research.

A significant gap lies in fully elucidating the precise molecular mechanisms of action beyond the observed effects on pathways like NF-κB and 5-lipoxygenase researchgate.netfrontiersin.org. While studies indicate involvement in these inflammatory cascades, the complete spectrum of its molecular targets and interactions remains to be mapped frontiersin.orgwikipedia.orgmedscape.com. Understanding these detailed mechanisms is crucial for predicting potential off-target effects and identifying other therapeutic applications.

Another critical area requiring further research is the bioavailability and pharmacokinetic profile of this compound. Information regarding its absorption, distribution, metabolism, and excretion in various biological systems, particularly in mammals, appears limited in the readily available academic literature tga.gov.ausfda.gov.sanih.gov. Comprehensive pharmacokinetic studies are essential to understand how this compound behaves in the body, determine appropriate research doses for in vivo studies, and assess its potential as a viable therapeutic agent nih.gov.

Furthermore, while some studies have explored the effects of Astilbe chinensis extracts containing this compound in animal models for conditions like obesity and asthma, research focusing specifically on isolated this compound in robust and well-controlled animal models for a wider range of conditions is needed to confirm its efficacy and explore its therapeutic breadth kribb.re.krimrpress.com. The extent of its activity and potential therapeutic benefits in complex biological systems requires more dedicated investigation.

The identification of potential synergistic or antagonistic effects when this compound is used in combination with other compounds, whether from its natural source or synthetic agents, is also an area with limited current understanding. Research into such interactions could provide insights into the benefits of using standardized extracts versus isolated compounds and inform potential combination therapies.

Finally, while this compound is a natural product, a detailed understanding of its stability under various conditions and potential degradation pathways is important for formulation development and ensuring consistent biological activity in research studies.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Astilbic acid in laboratory settings?

  • Methodological Answer : Synthesis should follow validated organic chemistry protocols, such as isolation from natural sources (e.g., Liriope muscari) or semi-synthetic modification of related compounds. Characterization requires:
  • Spectroscopic Data : NMR (¹H, ¹³C), IR, and MS to confirm structural integrity .
  • Purity Assessment : HPLC or GC with ≥95% purity thresholds, documented with retention times and reference standards .
  • Physical Properties : Melting point, solubility in polar/non-polar solvents, and optical rotation (if chiral) .
    Example table for characterization:
TechniqueParametersAcceptable RangeReference
HPLCPurity, Retention Time≥95%, RT ±0.5 min
¹H NMRPeak IntegrationMatches theoretical

Q. How can researchers effectively search for existing literature on this compound's biological activities?

  • Methodological Answer : Use systematic search strategies:
  • Databases : PubMed, Web of Science, and specialized repositories like NIST Chemistry WebBook for spectral data .
  • Search Syntax : Boolean operators (e.g., "this compound" AND "apoptosis") and domain filters (e.g., site:.gov for regulatory data) .
  • Exclusion Criteria : Avoid non-peer-reviewed sources (e.g., ) and prioritize recent studies (last 5–10 years) .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

  • Methodological Answer : Combine orthogonal methods:
  • Chromatography : HPLC-DAD for purity and UV profile validation .
  • Spectroscopy : High-resolution MS for molecular formula confirmation; 2D NMR (COSY, HSQC) for stereochemical analysis .
  • Thermal Analysis : TGA/DSC to assess decomposition points and crystallinity .

Advanced Research Questions

Q. How should researchers design experiments to investigate the apoptotic mechanisms of this compound in cancer cell lines?

  • Methodological Answer :
  • Cell Models : Use established lines (e.g., COLO205) with positive/negative controls (e.g., staurosporine for apoptosis induction) .
  • Assays : Measure caspase-3 activation via fluorometric assays and quantify Bcl-2/Bax ratios using Western blotting .
  • Dose-Response : Include IC₅₀ calculations with nonlinear regression models (e.g., GraphPad Prism) .

    Example experimental workflow:
     Cell Treatment → Caspase Activity Assay → Protein Extraction → Western Blot → Statistical Analysis  

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound pharmacological studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. normalized response) to calculate IC₅₀/EC₅₀ .
  • Cluster Analysis : Address nested data (e.g., multiple replicates per dose) using mixed-effects models .
  • Validation : Report p-values, confidence intervals, and effect sizes (e.g., Cohen’s d) to avoid Type I/II errors .

Q. How can conflicting data from different studies on this compound's efficacy be systematically reconciled?

  • Methodological Answer : Conduct a meta-analysis:
  • Inclusion Criteria : Peer-reviewed studies with comparable models (e.g., in vitro cancer cells) and dosing regimens .
  • Bias Assessment : Use tools like Cochrane Risk of Bias Tool to evaluate study quality .
  • Subgroup Analysis : Stratify results by variables like cell type, solvent (DMSO vs. ethanol), and exposure duration .
    Example reconciliation framework:
Conflict SourceResolution StrategyEvidence Reference
Solvent VariabilityStandardize to ≤0.1% DMSO
Assay SensitivityValidate with orthogonal methods

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.